1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is an organic compound that features a trifluoromethyl group attached to a pyrrole ring, which is further substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone typically involves the reaction of a pyrrole derivative with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in NMR studies of macromolecular complexes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar steric properties.
tert-Butyl chloride: A halogenated derivative used in organic synthesis.
tert-Butyl hydroperoxide: An oxidizing agent used in various chemical reactions.
Uniqueness
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of both a trifluoromethyl group and a tert-butyl group on the pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
74889-36-4 |
---|---|
Molecular Formula |
C10H12F3NO |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-(1-tert-butylpyrrol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)14-5-4-7(6-14)8(15)10(11,12)13/h4-6H,1-3H3 |
InChI Key |
OIUNBHOGUYOFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.